molecular formula C13H17N3O3 B2889759 Ethyl 2-isopropyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1174858-43-5

Ethyl 2-isopropyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2889759
CAS No.: 1174858-43-5
M. Wt: 263.297
InChI Key: GCBLSZGACMOIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-isopropyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo-pyridine derivative characterized by a bicyclic heteroaromatic core fused with a ketone and ester functional group. Its molecular formula is inferred to be C₁₃H₁₇N₃O₃ (molecular weight ≈ 263.3 g/mol), though exact physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence.

Properties

IUPAC Name

ethyl 3-methyl-6-oxo-2-propan-2-yl-7H-pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-5-19-13(18)9-6-10(17)14-12-11(9)8(4)16(15-12)7(2)3/h6-7H,5H2,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBLSZGACMOIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC2=NN(C(=C12)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-isopropyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst to facilitate the formation of the pyrazolo[3,4-b]pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial synthesis often aims to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-isopropyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding oxo derivatives.

  • Reduction: Reduction of the oxo group to a hydroxyl group.

  • Substitution: Replacement of one or more substituents on the pyrazolo[3,4-b]pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various derivatives of the pyrazolo[3,4-b]pyridine core, which can exhibit different biological activities and properties.

Scientific Research Applications

Ethyl 2-isopropyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly in the treatment of various diseases.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-isopropyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Availability/Notes References
Target Compound : Ethyl 2-isopropyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate 2-isopropyl, 3-methyl, 4-ethyl ester C₁₃H₁₇N₃O₃ 263.3 Discontinued
Ethyl 2-ethyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate 2-ethyl, 3-methyl, 4-ethyl ester C₁₂H₁₅N₃O₃ 249.3 Discontinued
Ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 3-cyclopropyl, 1-(4-methoxyphenyl), 4-ethyl ester C₂₀H₂₁N₃O₄ 367.4 Available (standard purity)
Ethyl 1-benzyl-3-cyclopropyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1-benzyl, 3-cyclopropyl, 4-ethyl ester C₁₉H₁₉N₃O₃ 337.4 CAS 1160246-17-2

Key Observations:

Substituent Effects: The target compound features a bulky 2-isopropyl group, which may enhance steric hindrance compared to the smaller 2-ethyl group in its analog . This could influence binding affinity in biological systems or solubility in synthetic applications.

Synthesis and Availability: The discontinued status of the target compound and its 2-ethyl analog contrasts with the commercial availability of analogs like the 3-cyclopropyl-1-(4-methoxyphenyl) derivative . This suggests that bulky alkyl groups (e.g., isopropyl) may pose synthesis or stability challenges compared to aryl-substituted derivatives.

Safety and Handling :

  • Safety data for the target compound are unavailable, but analogs like the 3-cyclopropyl-1-(4-methoxyphenyl) derivative list precautions such as avoiding heat and ignition sources (P210) .

Biological Activity

Ethyl 2-isopropyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound belongs to the pyrazolo[3,4-b]pyridine class, which is known for its diverse biological activities. The molecular formula is C13H17N3O3C_{13}H_{17}N_{3}O_{3}, and it features a unique heterocyclic structure that contributes to its pharmacological properties.

  • Inhibition of Class I PI3-Kinase : this compound has been identified as a potent inhibitor of Class I PI3-kinases, particularly the PI3K-alpha isoform. This inhibition is significant as PI3K signaling is crucial in various cellular processes including growth, proliferation, and survival. The blockade of this pathway may lead to reduced tumor cell proliferation and enhanced apoptosis in cancer cells .
  • Antitumor Activity : The compound exhibits notable antitumor properties by inhibiting uncontrolled cellular proliferation associated with malignancies. Research indicates that compounds with similar structures have shown efficacy against various cancer types by targeting specific signaling pathways involved in tumor growth .

Pharmacokinetic Profile

Recent studies have provided insights into the pharmacokinetic properties of this compound:

PropertyValue
Oral Bioavailability (F)31.8%
Clearance Rate82.7 mL/h/kg
Acute Toxicity (max dose)2000 mg/kg (no toxicity observed)

These parameters suggest that the compound has a favorable pharmacokinetic profile suitable for further development in therapeutic applications .

Case Studies and Research Findings

Q & A

Q. What are the typical synthetic routes for Ethyl 2-isopropyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate?

The synthesis involves a multi-step process, often starting with the condensation of substituted pyrazole precursors with ethyl acetoacetate or diethyl malonate. Cyclization is facilitated by base-catalyzed Michael addition, followed by acid- or iodine-mediated ring closure (Scheme 10, ). For example, substituents like isopropyl and methyl groups are introduced via alkylation or nucleophilic substitution under reflux conditions in ethanol or acetic acid. Catalysts such as copper salts or iodine are critical for enhancing cyclization efficiency .

Q. Which analytical techniques are most effective for characterizing this compound’s structure?

X-ray crystallography (using SHELX programs for refinement ), NMR spectroscopy (¹H/¹³C for substituent analysis), and high-resolution mass spectrometry (HRMS) are standard. Crystallographic data reveal bond lengths (e.g., C–N: ~1.34 Å, C–O: ~1.23 Å) and hydrogen-bonding interactions (e.g., N–H···O, D···A distances: ~2.72 Å), which validate the bicyclic pyrazolo-pyridine core . IR spectroscopy can confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives with modified substituents?

Yield optimization requires careful control of steric and electronic effects. For instance, substituting the 4-fluorophenyl group () with bulkier moieties may necessitate polar aprotic solvents (e.g., DMF) and elevated temperatures. Catalytic systems like Pd/C or CuI can enhance cross-coupling reactions. Kinetic monitoring via TLC or HPLC helps identify intermediate stability, while microwave-assisted synthesis reduces reaction times for cyclization steps .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Discrepancies in electron density maps or bond angles (e.g., deviations > 5° from ideal values) may arise from disorder or twinning. Use SHELXL’s TWIN/BASF commands to model twinning or apply restraints for flexible groups. Validate hydrogen-bonding networks using Mercury software, and cross-check with DFT calculations (e.g., Gaussian) to reconcile experimental and theoretical geometries .

Q. How do substituent variations impact biological activity in kinase inhibition assays?

Substituents at the 2-isopropyl and 3-methyl positions influence steric bulk, affecting binding to ATP pockets in kinases. Fluorophenyl derivatives () show enhanced selectivity due to hydrophobic interactions, while ester groups (e.g., ethyl vs. methyl) modulate solubility. In vitro assays (e.g., IC₅₀ measurements against EGFR or VEGFR2) paired with molecular docking (AutoDock Vina) reveal structure-activity trends. For example, cyclopropyl groups may reduce metabolic degradation compared to linear alkyl chains .

Q. What methodologies address low reproducibility in scaled-up synthesis?

Batch variability often stems from inconsistent purification or catalyst poisoning. Implement Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry). Use flash chromatography with gradients (e.g., 10–50% ethyl acetate/hexane) for intermediates. For hygroscopic precursors, employ Schlenk techniques under inert atmospheres. Analytical HPLC (C18 column, 0.1% TFA buffer) ensures >95% purity before biological testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.